molecular formula C8H7N3 B047878 2-(1H-pyrrol-1-yl)pyrimidine CAS No. 114646-17-2

2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B047878
CAS No.: 114646-17-2
M. Wt: 145.16 g/mol
InChI Key: MPAYSRXXGJTDIM-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • CDK Inhibitors and Anti-proliferative Activity : 2-(1H-pyrrol-1-yl)pyrimidines are potent inhibitors of CDK2 and CDK4, showing anti-proliferative activity against human tumor cell lines (Wang et al., 2004).

  • Synthesis of 2-Acyl Indoles : These compounds are used as a directing group for the synthesis of 2-acyl indoles through direct C–H functionalization, showing potential in organic synthesis (Kumar & Sekar, 2015).

  • Applications in Drug Design : Synthesized 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines have potential applications in organic synthesis and drug design (Smolobochkin et al., 2019).

  • Antiviral Properties : Derivatives like 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines exhibit notable antiviral properties, inhibiting cellular dihydroorotate dehydrogenase (DHODH) (Munier-Lehmann et al., 2015).

  • Electrochemical Polymerization : The compound is used in the synthesis and electrochemical polymerization of new substituted pyrimidines for potential applications in materials science (Bushueva et al., 2009).

  • DNA/RNA Alkylators : N5-substituted pyrrolo[3,2-d]pyrimidines act as DNA or RNA alkylators, showing effectiveness against leukemia cells (Cawrse et al., 2019).

  • Interferon Production : Pyrimidine deprivation can amplify the production of interferons in cells stimulated with specific ligands, which has implications in antiviral research (Lucas-Hourani et al., 2017).

  • Antibacterial Activity : Novel derivatives have been synthesized with encouraging antibacterial activity, further expanding the utility of these compounds in medicinal chemistry (Jahanshahi et al., 2018).

  • Chemotherapeutic Potential : Certain pyrimidine derivatives, like 1,2,3-triazolopyrimidines, are explored for their roles in biological systems and potential in chemotherapy (Ashry & Rashed, 1998).

  • Magnetic Materials : The synthesis of heterometallic homospin ferrimagnets, using pyrimidine derivatives, opens up new avenues in materials research (Li et al., 2008).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of 2-(1H-pyrrol-1-yl)pyrimidine and its derivatives. For instance, the Rhodium (III)-catalyzed C–H bond functionalization method could be optimized for better yields . Additionally, the biological activities of these compounds could be investigated in more detail, potentially leading to the development of new therapeutic agents .

Properties

IUPAC Name

2-pyrrol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAYSRXXGJTDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405830
Record name 2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114646-17-2
Record name 2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the amide 143 (200 mg, 0.5 mmol) in 10 mL of TFA:DCM (1:1) was stirred at RT for two days. The solvent was evaporated and the residue was taken in 5 mL of DMF containing DIEA (258 mg, 2.0 mmol) and 2,6-dichloro-4-(1-pyrrolyl)pyrimidine (107 mg, 0.5 mmol). After heating overnight at 80° C., the reaction mixture was diluted with water and the product was extracted into ethyl acetate. The solvent was removed and the residue was chromatographed (silica gel, hexane:ethyl acetate (1:3)) to give 50 mg of the 2-(1-pyrrolyl)pyrimidine derivative and 58 mg of the 4-(1-pyrrolyl)pyrimidine compound 144, (M+H)+: 477.3
[Compound]
Name
amide
Quantity
200 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
258 mg
Type
reactant
Reaction Step Two
Quantity
107 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the optical properties of 2-(1H-pyrrol-1-yl)pyrimidines and how do they compare to similar compounds?

A1: Research indicates that 2-(1H-pyrrol-1-yl)pyrimidines exhibit both positive and negative solvatochromism, meaning their absorption and emission spectra shift depending on the solvent polarity []. This contrasts with structurally similar compounds containing a prop-2-en-1-one fragment, which primarily display positive solvatochromism []. This difference suggests that the 2-aminopyrimidine moiety in these compounds plays a crucial role in their unique solvatochromic behavior.

Q2: How do the electrochemical properties of 2-(1H-pyrrol-1-yl)pyrimidines enable their use in material science?

A2: 2-(1H-pyrrol-1-yl)pyrimidines, especially those containing a carbazole fragment, can undergo electrochemical oxidation to form thin oligomeric films []. This property stems from the presence of electron-rich carbazole or pyrrole units that can be readily polymerized. Such electrochemically generated films hold potential for applications in various fields, including organic electronics and sensing technologies.

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